(-)-N-Desmethyl Tramadol
CAS No.: 147762-58-1
Cat. No.: VC20774705
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147762-58-1 |
|---|---|
| Molecular Formula | C15H23NO2 |
| Molecular Weight | 249.35 g/mol |
| IUPAC Name | (1S,2S)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol |
| Standard InChI | InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m0/s1 |
| Standard InChI Key | VUMQHLSPUAFKKK-DZGCQCFKSA-N |
| Isomeric SMILES | CNC[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O |
| SMILES | CNCC1CCCCC1(C2=CC(=CC=C2)OC)O |
| Canonical SMILES | CNCC1CCCCC1(C2=CC(=CC=C2)OC)O |
Introduction
Chemical Structure and Properties
Molecular Composition
(-)-N-Desmethyl Tramadol is one of the primary metabolites of tramadol, formed through N-demethylation. It maintains the basic structural framework of tramadol with the molecular formula C₁₅H₂₃NO₂ and a molecular weight of 249.3486 g/mol . The compound is characterized by the removal of a methyl group from the nitrogen atom of the parent compound tramadol, resulting in a secondary amine structure rather than the tertiary amine present in tramadol.
Stereochemistry
The (-) prefix denotes the levorotatory nature of this specific enantiomer, indicating its ability to rotate plane-polarized light counterclockwise. This stereochemical orientation contributes significantly to its unique pharmacological profile that differs from its (+) counterpart. The stereoselective properties of tramadol's metabolites, including (-)-N-Desmethyl Tramadol, play crucial roles in their pharmacodynamic and pharmacokinetic behaviors .
Chromatographic Properties
Gas chromatography analysis provides important identification parameters for N-Desmethyl Tramadol. According to standardized testing using Van Den Dool and Kratz retention index (RI) on a non-polar column with temperature ramping, N-Desmethyl-cis-tramadol exhibits an RI value of 2024.9 . This data facilitates analytical identification of the compound in research and forensic settings.
Metabolism and Pharmacokinetics
Metabolic Pathway
N-Desmethyl Tramadol is formed through the N-demethylation of tramadol, a process primarily catalyzed by specific cytochrome P450 enzymes. While O-desmethylation of tramadol to M1 (O-Desmethyl Tramadol) is mainly catalyzed by CYP2D6, the N-demethylation to form N-Desmethyl Tramadol (M2) is predominantly mediated by CYP2B6 and CYP3A4 enzymes .
Enantioselective Metabolism
The metabolism of tramadol exhibits significant enantioselectivity, which extends to the formation and elimination of its metabolites, including (-)-N-Desmethyl Tramadol. Research has demonstrated a positive correlation between the (+)/(-)-enantiomer ratio and time following drug administration for all four enantiomer pairs of tramadol and its main metabolites . This temporal variation in enantiomeric ratios highlights the complex and dynamic nature of tramadol metabolism.
Genetic Influences on Metabolism
The pharmacokinetics of (-)-N-Desmethyl Tramadol is influenced by genetic polymorphisms in the CYP enzymes responsible for tramadol metabolism. Variations in CYP2B6 and CYP3A4 genes can significantly affect the rate of N-demethylation, resulting in interindividual variability in (-)-N-Desmethyl Tramadol formation and clearance . This genetic component adds a layer of complexity to predicting drug metabolism and response in clinical settings.
Pharmacological Activity
Receptor Interactions
While the (+) enantiomer of tramadol and its (+)-O-Desmethyl metabolite demonstrate μ-opioid receptor agonist activity, the (-) enantiomer of tramadol primarily inhibits norepinephrine reuptake . By extension, (-)-N-Desmethyl Tramadol likely contributes to the noradrenergic component of tramadol's analgesic effects, though its specific receptor affinity profile requires further elucidation.
Central Nervous System Effects
The pharmacodynamic profile of (-)-N-Desmethyl Tramadol likely includes noradrenergic effects that contribute to pain modulation within the central nervous system. The inhibition of norepinephrine reuptake enhances inhibitory effects on pain transmission in the spinal cord, complementing the opioid-mediated analgesia of other tramadol metabolites .
Analytical Detection Methods
Chromatographic Techniques
Advanced analytical methods enable the specific detection and quantification of (-)-N-Desmethyl Tramadol in biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for enantiomeric separation and quantification of tramadol metabolites . The mass transition monitored for N-Desmethyl Tramadol is typically m/z 250 → 44, with a retention time around 3.35 minutes under standard conditions .
Reference Standards
The following table presents key analytical parameters for N-Desmethyl Tramadol identification:
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₂₃NO₂ | |
| Molecular Weight | 249.3486 g/mol | |
| GC Retention Index (VF-5MS column) | 2024.9 | |
| LC-MS/MS Mass Transition | m/z 250 → 44 | |
| LC Retention Time | 3.35 minutes |
Enantiomeric Separation
The separation and quantification of (-)-N-Desmethyl Tramadol from its (+) enantiomer requires specialized chromatographic techniques. The enantiomeric ratio can provide valuable pharmacokinetic information and has been shown to change over time following tramadol administration .
Clinical Significance
Individual Variability
Interindividual variability in the formation of (-)-N-Desmethyl Tramadol contributes to the wide range of responses observed in patients receiving tramadol. Genetic factors, particularly polymorphisms in the CYP2B6 and CYP3A4 genes, play a significant role in this variability . This genetic component underscores the potential value of personalized approaches to tramadol therapy.
Drug Interactions
Research Challenges and Future Directions
Current Research Limitations
Research specifically focused on (-)-N-Desmethyl Tramadol remains limited, with most studies addressing tramadol metabolism more broadly. The specific contribution of this metabolite to tramadol's therapeutic and adverse effects requires further investigation, particularly in diverse patient populations.
Emerging Research Opportunities
Advanced analytical techniques now enable more precise quantification of individual tramadol metabolites, including enantiomeric separation of (-)-N-Desmethyl Tramadol. This technological advancement opens new avenues for research into the pharmacokinetics and pharmacodynamics of this specific metabolite.
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